N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S2/c1-2-27-19-9-5-3-7-16(19)21(26)23-14-11-12-15(18(25)13-14)22-24-17-8-4-6-10-20(17)28-22/h3-13,25H,2H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUHDSHPYLHLBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethylsulfanyl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Attachment of Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a coupling reaction with the benzothiazole core using hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents.
Introduction of Ethylsulfanyl Group: The ethylsulfanyl group is added via a nucleophilic substitution reaction using ethylthiol as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) and alkyl halides (for nucleophilic substitution) are frequently employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the substituents used.
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Antifungal Properties
The compound has been investigated for its antibacterial and antifungal activities. Studies indicate that it exhibits significant inhibition against various microbial strains, making it a candidate for developing new antimicrobial agents. For instance, derivatives of benzothiazole have shown effectiveness against resistant bacterial strains, highlighting the potential of this compound in treating infections caused by such pathogens .
Anticancer Activity
Research has demonstrated that N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethylsulfanyl)benzamide possesses anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as breast and colon cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression, making it a promising lead for further development in cancer therapeutics .
Biological Studies
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it can bind to the active sites of enzymes, blocking substrate access and thereby modulating metabolic pathways. This property is crucial in drug design, particularly for conditions like cancer and metabolic disorders .
Receptor Binding
this compound has also been explored for its interaction with various receptors. Its binding affinity to specific receptors can influence signal transduction pathways, which is vital for developing drugs targeting receptor-mediated diseases .
Material Science
Luminescent Properties
The compound's luminescent properties are being explored for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it suitable for use in optoelectronic devices. Research into its photophysical properties indicates that modifications to its structure can enhance luminescence efficiency .
Data Tables
Case Studies
- Anticancer Screening : A study conducted on multicellular spheroids revealed that this compound effectively inhibited tumor growth at low concentrations. The compound was identified as a novel anticancer agent through high-throughput screening methods .
- Enzyme Interaction Studies : In vitro assays demonstrated that the compound inhibits key enzymes involved in cancer metabolism, suggesting its potential as a therapeutic agent targeting metabolic pathways in cancer cells .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA)
- Structure : Lacks the hydroxyl and ethylsulfanyl groups present in the target compound.
- Properties: Exhibits nonlinear optical activity due to planar benzothiazole-benzamide conjugation, with a hyperpolarizability (β) value of 1.92 × 10⁻³⁰ esu .
- Synthesis: Produced via benzoylation of 2-aminobenzothiazole, yielding stable crystals for NLO applications .
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)
- Structure : Contains a fluorine atom at the benzamide’s ortho position instead of ethylsulfanyl.
- Properties : Higher thermal stability (decomposition at 220°C vs. 2-BTBA’s 210°C) and enhanced NLO efficiency (β = 2.15 × 10⁻³⁰ esu) due to fluorine’s electron-withdrawing effects .
N-(Benzo[d]thiazol-2-yl)benzamide (3ar)
- Structure : Simpler analog without hydroxyl or ethylsulfanyl substituents.
- Synthesis: Prepared via oxidative coupling of benzaldehyde and 2-aminobenzothiazole, yielding 57% product .
N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I)
- Structure : Includes a piperazine-furan substituent instead of ethylsulfanyl.
3-(Benzoylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
- Structure : Features a sulfonyl-thiazole group, diverging from the target’s benzothiazole-ethylsulfanyl motif.
- Applications: No activity data available, but sulfonyl groups often enhance solubility and receptor binding .
Crystallographic and Thermal Stability
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide
- Structure : Methoxyphenyl and dihydrothiazole groups differ from the target’s substituents.
- Crystallography : Exhibits a low R factor (0.038) and high thermal stability, attributed to planar aromatic stacking .
Target Compound
- Data Gap: No crystallographic or thermal data are provided, but analogous benzothiazole-benzamide derivatives typically form stable crystals suitable for material science applications .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethylsulfanyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, a hydroxyphenyl group, and an ethylsulfanyl substituent, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 342.49 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The benzothiazole ring can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and infections.
- Antioxidant Activity : The hydroxyphenyl group may contribute to antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antibacterial activity against several strains of bacteria.
Antibacterial Activity
In vitro studies have demonstrated that this compound possesses significant antibacterial properties. Table 1 summarizes the antibacterial activity against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Reference Compound (Streptomycin) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 12 | 18 |
| Klebsiella pneumoniae | 14 | 22 |
| Pseudomonas aeruginosa | 10 | 19 |
The compound showed notable inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Klebsiella pneumoniae, suggesting its potential as an antibacterial agent.
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. The results are presented in Table 2:
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 25 | 30 |
| 50 | 50 |
| 100 | 70 |
At higher concentrations, this compound exhibited significant radical scavenging activity, indicating its potential role in mitigating oxidative stress.
Case Studies and Research Findings
Recent research has focused on synthesizing derivatives of benzothiazole compounds to enhance biological activities. For instance:
- Study on Derivatives : A study synthesized various derivatives of benzothiazole and evaluated their biological activities, revealing that modifications at the phenolic position significantly influenced antibacterial efficacy .
- Comparative Analysis : Another study compared the antibacterial activities of benzothiazole derivatives with established antibiotics, highlighting that some derivatives exhibited comparable or superior activity against resistant strains .
Q & A
Q. What synthetic strategies are effective for preparing N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethylsulfanyl)benzamide, and how can reaction yields be optimized?
Methodological Answer:
- Core Synthesis Steps : A general approach involves coupling a benzothiazole-containing amine with a substituted benzoyl chloride. For example, in structurally analogous compounds, acid intermediates (e.g., 25e–25q in ) are reacted with amines under reflux conditions, using POCl₃ as a catalyst, to form benzamide derivatives. Yields (33–71%) depend on substituent steric effects and reaction time optimization .
- Yield Optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of acid to amine), solvent selection (e.g., DMF for polar intermediates), and purification via recrystallization (DMSO/water mixtures) can improve yields .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
- 1H/13C NMR : Key for confirming regiochemistry and substituent integration. For example, hydroxyl protons in similar compounds appear as singlets at δ ~9.5 ppm, while benzothiazole protons resonate at δ 7.2–8.3 ppm .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., m/z 504.5–542.6 for analogs in ). Exact mass analysis (e.g., via HRMS) validates molecular formulas (C22H18N2O3S for a benzothiazole-acetamide analog in ) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?
Methodological Answer:
- Solubility : Polar aprotic solvents (DMSO, DMF) are optimal for dissolution, as seen in analogs with logP ~3.5–4.0 .
- Stability : Storage at –20°C in anhydrous conditions prevents hydrolysis of the ethylsulfanyl group. Degradation studies via HPLC monitoring (λ = 254 nm) are recommended .
Advanced Research Questions
Q. How does the substitution pattern (e.g., ethylsulfanyl vs. methoxy groups) influence the compound’s bioactivity and binding affinity?
Methodological Answer:
- SAR Studies : Replace the ethylsulfanyl group with methoxy or nitro substituents (e.g., as in ) and assay activity changes. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability in analogs ().
- Binding Assays : Use radioligand displacement assays (e.g., targeting kinases or GPCRs) to compare IC50 values. Computational docking (AutoDock Vina) can predict interactions with hydrophobic pockets .
Q. What in vitro/in vivo models are suitable for evaluating the compound’s pharmacological potential?
Methodological Answer:
- In Vitro : Cell viability assays (MTT) in cancer lines (e.g., HepG2, MCF-7) for antiproliferative screening. For neuroactivity, primary neuron cultures can assess dopamine receptor modulation (analogous to ) .
- In Vivo : Pharmacokinetic profiling (rodent models) to measure bioavailability and half-life. Dosing at 10–50 mg/kg (oral/i.p.) with LC-MS/MS plasma analysis .
Q. How can computational methods (e.g., DFT, MD simulations) elucidate the compound’s mechanism of action?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for electrophilic attack .
- MD Simulations : Simulate binding to target proteins (e.g., 100 ns trajectories in GROMACS) to analyze conformational stability and hydrogen-bonding networks .
Q. What strategies resolve contradictions in biological data (e.g., conflicting IC50 values across studies)?
Methodological Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition). Replicate experiments across labs to rule out batch variability .
- Meta-Analysis : Pool data from multiple analogs (e.g., ) to identify trends in substituent effects. Bayesian statistical models can weight outliers .
Methodological Challenges and Solutions
Q. How can low yields during scale-up synthesis be mitigated?
Methodological Answer:
Q. What analytical pitfalls arise in quantifying metabolic stability, and how are they addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
